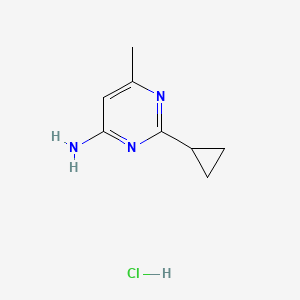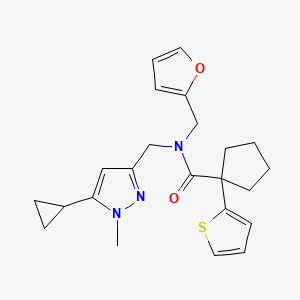![molecular formula C20H22ClN3O B2792478 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 401636-59-7](/img/structure/B2792478.png)
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known as N-4-chlorophenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, is a synthetic compound used in scientific research. It is an analog of the neurotransmitter dopamine, a chemical messenger that plays an important role in the brain’s reward system. It has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory. It has been used in animal studies to investigate the effects of dopamine receptor agonists and antagonists on behavior, as well as to investigate the effects of drugs on the central nervous system. It has also been used to study the effects of dopamine on learning and memory.
Mécanisme D'action
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of reward-related behavior. It is believed to act as a partial agonist, meaning that it is able to partially activate the receptor, but not to the same extent as a full agonist.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its effects on behavior and memory in animal studies. It has been shown to increase locomotor activity, as well as to enhance memory formation and retrieval. It has also been shown to increase dopamine levels in the brain, suggesting that it may be useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively selective for the dopamine D2 receptor, making it useful for studying the effects of dopamine receptor agonists and antagonists. However, there are some limitations to its use in laboratory experiments. It has a short half-life, meaning that it must be administered frequently to maintain its effects. It also has a relatively low affinity for the dopamine D2 receptor, making it less useful for studying the effects of full agonists.
Orientations Futures
Future research on N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide could focus on its potential therapeutic applications. This could include investigating its effects on the dopamine system in humans, as well as the potential for it to be used as a treatment for certain neurological disorders. It could also be studied for its potential to modulate other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research could be done to develop more selective and stable analogs of this compound, as well as to develop more effective delivery systems for its administration.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can be synthesized via a series of steps starting with the reaction of 4-chlorobenzonitrile and 3-phenylprop-2-en-1-ol. This reaction is followed by a condensation reaction with piperazine-1-carboxylic acid and a final deprotection reaction with hydrochloric acid.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJSXOJHTIYOCJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2792395.png)

![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
![(4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)

![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2792410.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)

